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Compound of Interest

Compound Name: 3-Methoxy-phenylthioacetic acid

Cat. No.: B184835

An In-depth Technical Guide to 3-Methoxy-
phenylthioacetic Acid
Abstract

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 3-Methoxy-phenylthioacetic acid (CAS No. 3996-32-5). Designed for
researchers, scientists, and professionals in drug development, this document delves into the
compound's structural identity, physicochemical characteristics, spectroscopic signature, and
fundamental reactivity. Furthermore, it offers detailed, field-tested experimental protocols for
the validation of these properties, emphasizing the causality behind methodological choices to
ensure scientific integrity. The guide aims to serve as an essential resource, bridging
theoretical knowledge with practical laboratory application.

Introduction

3-Methoxy-phenylthioacetic acid is a sulfur-containing aromatic carboxylic acid. Its molecular
architecture, which combines a methoxy-substituted phenyl ring, a thioether linkage, and a
carboxylic acid moiety, makes it a compound of interest in synthetic organic chemistry. The
presence of multiple functional groups provides diverse reaction sites, positioning it as a
versatile intermediate for the synthesis of more complex molecules, particularly in the
exploration of novel therapeutic agents. Understanding its fundamental properties is a critical
first step in harnessing its synthetic potential and ensuring reproducible outcomes in research
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and development settings. This guide provides that foundational knowledge, grounded in
verifiable data and robust experimental methodology.

Chemical Identity and Structure

The unique reactivity and physical behavior of a compound are dictated by its structure. 3-
Methoxy-phenylthioacetic acid is identified by the Chemical Abstracts Service (CAS) number
3996-32-5.[1][2] Its molecular formula is C9H1003S, corresponding to a formula weight of
198.24 g/mol .[1][2]

e Synonyms: 2-(m-Methoxyphenylthio)acetic acid, S-(3-Methoxyphenyl)thioglycollic acid, 2-[(3-
METHOXYPHENYL)SULFANYL]JACETIC ACID.[1]

The structural arrangement, depicted below, is key to interpreting its spectral data and
predicting its chemical behavior.

Caption: Chemical structure of 3-Methoxy-phenylthioacetic acid.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its handling, formulation,
and application in experimental settings. The data presented here are derived from supplier
technical sheets and predictive models.
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Property Value Source
CAS Number 3996-32-5 [1]
Molecular Formula C9H1003S [1]
Molecular Weight 198.24 g/mol [1]
Appearance White to off-white solid [1]
Melting Point 64 °C [1]
Boiling Point 351.4 £ 27.0 °C (Predicted) [1]
Density 1.28 + 0.1 g/cm3 (Predicted) [1]
pKa 3.56 + 0.10 (Predicted) [1]
Storage 2-8°C, under nitrogen [1]

Insight: The predicted pKa of ~3.56 suggests that 3-Methoxy-phenylthioacetic acid is a
moderately strong organic acid, comparable to other phenylthioacetic acids. This acidity is
primarily due to the electron-withdrawing nature of the adjacent sulfur atom and the resonance
stabilization of the carboxylate anion. Its solid state at room temperature and recommended
storage conditions indicate a need for controlled environments to prevent degradation.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.
The following are expected characteristics based on its structure.

e IH NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by a
singlet for the methoxy (-OCHs) protons around 3.8 ppm. The methylene (-SCH2-) protons
would likely appear as a singlet around 3.6 ppm. The aromatic protons on the phenyl ring
would present as a complex multiplet pattern between 6.7 and 7.3 ppm. The acidic proton of
the carboxylic acid (-COOH) would be a broad singlet, typically downfield (>10 ppm), and its
position can be concentration-dependent.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the
carboxylic acid carbonyl carbon (~175 ppm), aromatic carbons (110-160 ppm), the methoxy
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carbon (~55 ppm), and the methylene carbon (~35 ppm).

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch
from the carboxylic acid, typically centered around 3000 cm~1. A sharp, strong C=0
(carbonyl) stretch will be prominent around 1700 cm~1. C-O stretching from the ether and
carboxylic acid will appear in the 1300-1000 cm~1 region, and C-H stretching from the
aromatic and aliphatic groups will be just below 3000 cm~1.

e Mass Spectrometry (MS): In electron ionization (El) mass spectrometry, the molecular ion
peak (M*) would be observed at m/z = 198. Key fragmentation patterns would likely involve
the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the C-S bond.

Reactivity and Stability

o Acidity: As indicated by its pKa, the carboxylic acid proton is readily abstracted by bases to
form the corresponding carboxylate salt. This is the most common reaction pathway.

 Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl) by
reacting with the corresponding alcohol under acidic conditions (e.g., Fischer esterification).

o Thioether Oxidation: The sulfur atom is susceptible to oxidation, potentially forming a
sulfoxide or sulfone with appropriate oxidizing agents. This provides a handle for further
functionalization.

 Stability and Storage: The compound should be stored in a cool, dry place, ideally under an
inert atmosphere like nitrogen, to prevent oxidative degradation and hydrolysis.[1] Its
classification as a skin and eye irritant necessitates careful handling with appropriate
personal protective equipment (PPE).

Experimental Protocols

To ensure the integrity of research, it is crucial to validate the properties of key reagents. The
following protocols are designed as self-validating systems for characterizing 3-Methoxy-
phenylthioacetic acid.

Protocol: Melting Point Determination
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Objective: To accurately determine the melting point range of a sample, which serves as a
primary indicator of purity.

Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt
the crystal lattice, typically causing a depression and broadening of the melting range. This
protocol uses a calibrated digital apparatus for precision.

Methodology:

» Calibration: Verify the accuracy of the digital melting point apparatus using a certified
standard with a known melting point close to that of the analyte (e.g., Benzoic Acid, M.P. 122
°C).

o Sample Preparation: Place a small, dry amount of 3-Methoxy-phenylthioacetic acid on a
clean watch glass. Finely crush the solid into a powder.

o Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small
amount (2-3 mm height) of the sample into the closed end.

o Measurement: Place the capillary in the apparatus. Set a heating ramp rate of 1-2 °C per
minute.

o Observation: Record the temperature at which the first drop of liquid appears (onset) and the
temperature at which the last solid particle melts (clear point). This range is the melting point.

 Validation: A sharp range (e.g., 63-65 °C) indicates high purity. A broad or depressed range
suggests the presence of impurities or solvent.

Caption: Workflow for Melting Point Determination.

Protocol: Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in common laboratory
solvents.

Causality: Solubility is governed by the "like dissolves like" principle. The polarity of the solute
must be matched with the solvent. This compound has both polar (carboxylic acid, ether) and
non-polar (phenyl ring) features, suggesting varied solubility.
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Methodology:

e Solvent Selection: Prepare vials containing 1 mL each of various solvents (e.g., Water,
Methanol, Ethanol, Dichloromethane, Hexane).

o Sample Addition: Add approximately 10 mg of 3-Methoxy-phenylthioacetic acid to each
vial.

o Observation (Room Temp): Cap and vortex each vial for 30 seconds. Observe and record if
the solid dissolves completely ("Soluble”), partially ("Partially Soluble™), or not at all
("Insoluble™).

o Observation (Heated): Gently warm the vials that did not show complete solubility. Record
any changes.

o Data Interpretation:

o Expected Solubility: Soluble in polar organic solvents like methanol and dichloromethane.
Slightly soluble in water, with solubility increasing upon deprotonation with a base (e.g.,
NaOH solution). Insoluble in non-polar solvents like hexane.

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

3-Methoxy-phenylthioacetic acid is a valuable chemical intermediate with well-defined
physicochemical properties. Its acidic nature, combined with the thioether and methoxy
functionalities, provides a platform for diverse synthetic transformations. The data and
protocols outlined in this guide offer a robust framework for researchers to confidently identify,
handle, and utilize this compound in their work. Adherence to these rigorous validation
methods is essential for ensuring the reproducibility and success of complex scientific
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.3996-32-5 CAS MSDS (3-Methoxy-phenylthioaceticacid) Melting Point Boiling Point
Density CAS Chemical Properties [chemicalbook.com]

e 2. schbt.com [scbt.com]

 To cite this document: BenchChem. [Physical and chemical properties of 3-Methoxy-
phenylthioacetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184835#physical-and-chemical-properties-of-3-
methoxy-phenylthioacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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